molecular formula C30H24IN B14549522 Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, iodide CAS No. 61777-27-3

Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, iodide

Cat. No.: B14549522
CAS No.: 61777-27-3
M. Wt: 525.4 g/mol
InChI Key: DDWSMWQRVJRDMC-UHFFFAOYSA-M
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Description

Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, iodide: is a chemical compound belonging to the pyridinium class This compound is characterized by the presence of a pyridinium ring substituted with three phenyl groups at positions 2, 4, and 6, and a phenylmethyl group at position 1 The iodide ion serves as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, iodide typically involves the reaction of 2,4,6-triphenylpyridine with benzyl iodide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, iodide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl group, where the iodide ion is replaced by other nucleophiles such as cyanide or thiolate ions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium cyanide in dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Formation of corresponding pyridinium N-oxide.

    Reduction: Formation of 2,4,6-triphenyl-1-(phenylmethyl)pyridine.

    Substitution: Formation of 2,4,6-triphenyl-1-(phenylmethyl)pyridinium cyanide.

Scientific Research Applications

Chemistry: Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, iodide is used as a precursor in the synthesis of various organic compounds. It serves as a building block in the construction of complex molecular architectures.

Biology: In biological research, this compound is used as a probe to study the interactions between pyridinium derivatives and biological macromolecules such as proteins and nucleic acids.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific receptors or enzymes. Its structural features allow for the exploration of structure-activity relationships.

Industry: In the industrial sector, this compound is used in the development of materials with specific electronic or optical properties. It is also employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, iodide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. Alternatively, it can interact with receptors on the cell surface, modulating signal transduction pathways. The phenyl groups and the pyridinium ring play a crucial role in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, perchlorate
  • Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, bromide
  • Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, chloride

Comparison: Pyridinium, 2,4,6-triphenyl-1-(phenylmethyl)-, iodide is unique due to the presence of the iodide ion, which can influence its reactivity and solubility. Compared to its perchlorate, bromide, and chloride counterparts, the iodide derivative may exhibit different chemical behaviors, particularly in nucleophilic substitution reactions. The larger size and lower electronegativity of the iodide ion can lead to distinct reaction pathways and products.

Properties

CAS No.

61777-27-3

Molecular Formula

C30H24IN

Molecular Weight

525.4 g/mol

IUPAC Name

1-benzyl-2,4,6-triphenylpyridin-1-ium;iodide

InChI

InChI=1S/C30H24N.HI/c1-5-13-24(14-6-1)23-31-29(26-17-9-3-10-18-26)21-28(25-15-7-2-8-16-25)22-30(31)27-19-11-4-12-20-27;/h1-22H,23H2;1H/q+1;/p-1

InChI Key

DDWSMWQRVJRDMC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[I-]

Origin of Product

United States

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